TC-N 1752 -

TC-N 1752

Catalog Number: EVT-254514
CAS Number:
Molecular Formula: C25H27F3N6O3
Molecular Weight: 516.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nav1.7 blocker 52 is an inhibitor of voltage-gated sodium channel 1.7 (Nav1.7; IC50 = 0.17 µM). It is selective for Nav1.7 over human-ether-a-go-go (hERG), also known as Kv11.1, Nav1.5, and Nav1.8 (IC50s = >10, 1.1, and 2.2 µM, respectively) but does inhibit Nav1.3 and Nav1.4 (IC50s = 0.3 and 0.4 µM, respectively). Nav1.7 blocker 52 (20 and 30 mg/kg) inhibits formalin-induced flinching in a rat model of persistent pain. It also increases the latency to paw withdrawal in a hot plate test in a mouse model of inflammatory pain induced by complete Freund’s adjuvant (CFA).
Selective blocker of human NaV1.7 channels (IC50 values are 0.17, 0.3, 0.4 and 1.1 μM at hNaV1.7, hNaV1.3, hNaV1.4 and hNaV1.5 respectively). Also inhibits tetrodotoxin-sensitive sodium channels. Displays analgesic efficacy in the formalin pain model.
Overview

TC-N 1752, a synthetic compound, is recognized for its potential applications in various scientific fields. It belongs to a class of compounds that exhibit significant biological activity, particularly in pharmacology. Understanding TC-N 1752 requires a comprehensive analysis of its source, classification, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications.

Source and Classification

TC-N 1752 is classified as a synthetic organic compound. Its development is rooted in medicinal chemistry, where it has been explored for its therapeutic potential. The compound is part of a broader category of substances that may have implications in drug development and other scientific research areas.

Synthesis Analysis

Methods and Technical Details

The synthesis of TC-N 1752 involves several key steps that utilize advanced organic chemistry techniques. Common methods include:

  • Retrosynthetic Analysis: This approach allows chemists to deconstruct the target molecule into simpler precursor structures.
  • Coupling Reactions: Techniques such as Suzuki or Heck coupling may be employed to form carbon-carbon bonds essential for building the molecular framework.
  • Functional Group Transformations: Various reactions are utilized to introduce or modify functional groups on the compound, enhancing its biological activity.

These methods require careful optimization to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of TC-N 1752 can be characterized by its specific arrangement of atoms and functional groups. Key structural features include:

  • Molecular Formula: The exact molecular formula provides insight into the number and types of atoms present.
  • Stereochemistry: The spatial arrangement of atoms is crucial for understanding the compound's reactivity and interaction with biological targets.
  • Crystallography Data: X-ray crystallography may be utilized to determine the precise three-dimensional structure of TC-N 1752.

Data from these analyses are critical for predicting the compound's behavior in various environments.

Chemical Reactions Analysis

Reactions and Technical Details

TC-N 1752 undergoes several chemical reactions that are essential for its functionality:

  • Substitution Reactions: These reactions involve replacing one functional group with another, which can alter the compound's properties.
  • Elimination Reactions: These processes remove small molecules from the compound, often resulting in double bond formation.
  • Reduction/Oxidation Reactions: Redox reactions can modify the oxidation state of specific atoms within TC-N 1752, influencing its reactivity.

Understanding these reactions helps in predicting how TC-N 1752 will behave under different conditions.

Mechanism of Action

Process and Data

The mechanism of action for TC-N 1752 involves its interaction with biological targets at the molecular level:

  • Target Binding: The compound may bind to specific receptors or enzymes, initiating a biological response.
  • Signal Transduction: Once bound, TC-N 1752 can trigger a cascade of cellular events leading to physiological effects.
  • Data from Studies: Experimental studies often provide data on binding affinities and activity levels, which are crucial for evaluating the compound's efficacy.

This understanding is vital for assessing TC-N 1752's potential as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of TC-N 1752 play a significant role in its applications:

  • Solubility: The solubility in various solvents affects how the compound can be administered or utilized in formulations.
  • Stability: Thermal and chemical stability are important for storage and handling.
  • Melting/Boiling Points: These properties provide insights into the compound's behavior under different temperature conditions.

Relevant data from experimental analyses help characterize these properties accurately.

Applications

Scientific Uses

TC-N 1752 has potential applications across various scientific domains:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery programs aimed at treating specific diseases.
  • Research Tool: The compound can be used in laboratory settings to study biological pathways or mechanisms.
  • Chemical Synthesis: As a versatile building block, TC-N 1752 can facilitate the synthesis of more complex molecules.

These applications highlight the significance of TC-N 1752 in advancing scientific knowledge and therapeutic options.

Introduction to Voltage-Gated Sodium Channels (Nav) and Pain Pathophysiology

Voltage-gated sodium channels (VGSCs/Nav) are transmembrane proteins essential for the generation and propagation of action potentials in excitable cells. The Nav channel family comprises nine subtypes (Nav1.1–Nav1.9) with distinct tissue distributions and physiological functions. These channels consist of a pore-forming α-subunit and auxiliary β-subunits, with the α-subunit containing four homologous domains (DI–DIV), each with six transmembrane segments (S1–S6). The S4 segment acts as a voltage sensor, triggering channel activation upon membrane depolarization, while the P-loop between S5 and S6 forms the ion conduction pore [5] [6].

Role of Nav1.7 in Nociceptive Signaling and Pain Disorders

Nav1.7 (encoded by the SCN9A gene) is a tetrodotoxin-sensitive (TTX-S) sodium channel predominantly expressed in peripheral sensory neurons, including dorsal root ganglia (DRG), trigeminal ganglia, and sympathetic neurons. Its subcellular localization at nerve terminals and within the superficial lamina of the spinal cord dorsal horn positions it as a critical regulator of nociceptive signaling [2] [6] [9].

  • Biophysical Properties and Signaling Mechanisms: Nav1.7 exhibits distinctive electrophysiological characteristics, including slow closed-state inactivation, rapid repriming kinetics, and generation of a "ramp current" in response to small, slow depolarizations. These properties allow Nav1.7 to function as a threshold channel, amplifying subthreshold generator potentials (e.g., from noxious stimuli) and facilitating action potential initiation in nociceptors. This amplification lowers the activation threshold for the TTX-resistant channel Nav1.8, which carries the majority of the sodium current during the upstroke of the action potential [2] [6] [9].
  • Genetic Validation in Pain Disorders: Human genetic studies provide compelling evidence for Nav1.7's pivotal role in pain pathophysiology. Gain-of-function mutations in SCN9A cause severe inherited pain syndromes:
  • Inherited Erythromelalgia (IEM): Characterized by burning pain and redness in extremities, linked to hyperpolarizing shifts in activation voltage and slowed deactivation, leading to DRG neuron hyperexcitability [3] [9].
  • Paroxysmal Extreme Pain Disorder (PEPD): Causes rectal, ocular, and mandibular pain due to impaired inactivation and prolonged channel opening [9].Conversely, loss-of-function mutations cause Congenital Insensitivity to Pain (CIP), where individuals exhibit a complete inability to perceive pain despite normal neurological examination, underscoring Nav1.7's non-redundant role in nociception [3] [9]. Animal models (conditional knockout mice/rats) replicate this pain-free phenotype, confirming Nav1.7 as a master regulator of peripheral pain pathways [3] [6].
  • Dysregulation in Acquired Pain States: Beyond monogenic disorders, Nav1.7 is upregulated in inflammatory and neuropathic pain models. Nerve growth factor (NGF)-mediated overexpression during inflammation and accumulation in injured axons in experimental neuromas contribute to peripheral sensitization and hyperexcitability of nociceptors, driving chronic pain [2] [5] [6].

Table 1: Key Nav Subtypes Relevant to Pain Pathophysiology

SubtypeGeneTTX SensitivityPrimary Tissue DistributionRole in Pain
Nav1.3SCN3ASensitiveCNS, PNS (embryonic/upregulated post-injury)Contributes to neuronal hyperexcitability in neuropathic pain
Nav1.7SCN9ASensitiveDRG, TG, Sympathetic NeuronsThreshold setting, nociceptor sensitization (IEM, PEPD, CIP)
Nav1.8SCN10AResistantDRG, TG, Cardiac MuscleMajor contributor to action potential upstroke in nociceptors
Nav1.9SCN11AResistantDRGModulator of subthreshold electrogenesis and excitability

Rationale for Selective Nav1.7 Inhibition in Analgesic Development

The compelling genetic evidence for Nav1.7's role in pain, combined with its restricted peripheral expression profile, positions it as an exceptional target for next-generation analgesics:

  • Genetic Validation and Therapeutic Promise: The pain-free phenotype of CIP individuals—who exhibit normal CNS, cardiac, and skeletal muscle function—demonstrates that profound analgesia can be achieved without catastrophic systemic side effects. This contrasts sharply with global sodium channel blockers (e.g., lidocaine, carbamazepine), which cause CNS (dizziness, cognitive impairment) and cardiac (arrhythmia risk) toxicity due to non-selective inhibition of widely expressed channels (e.g., CNS Nav1.1/Nav1.2, cardiac Nav1.5) [3] [6] [9]. Selective Nav1.7 inhibition thus offers the potential for efficacy without addiction liability, a critical advantage over opioids [3].

  • Selectivity Challenge and Structural Hurdles: Despite the therapeutic rationale, developing highly selective small-molecule Nav1.7 inhibitors has proven challenging. Nav α-subunits share >50% amino acid sequence identity in the pore region, with subtle differences in dynamic voltage-sensing domains complicating drug design. Early inhibitors (e.g., local anesthetics, anticonvulsants) lacked subtype selectivity. Even newer sulfonamide and acyl sulfonamide chemotypes (e.g., PF-05089771) faced clinical failures attributed to:

  • Plasma Protein Binding (>99%): Limiting free drug concentrations at target sites [3] [7].
  • Insufficient In Vivo Target Engagement: Despite potent in vitro IC50 values [3] [7].
  • Off-target Effects: Residual activity against Nav1.5 (cardiac) or neuronal Nav1.2/Nav1.6, risking cardiotoxicity or CNS effects [7].Peptide toxins (e.g., from spiders) exhibit high potency but often co-inhibit Kv4.2/4.3 channels, causing cardiotoxicity [10].
  • State-Dependent Inhibition as a Strategy: Nav channels undergo conformational changes (resting, open, inactivated). TC-N 1752 exemplifies a state-dependent inhibitor with preferential binding to inactivated states. This property enhances therapeutic window by selectively suppressing hyperactive nociceptors (which exhibit increased channel inactivation) over normally firing neurons [1] [4] [8].

Table 2: Selectivity Profile of TC-N 1752 Across Human Nav Subtypes

Nav SubtypeIC50 (μM)Functional RoleImplication of Inhibition
hNav1.70.17Threshold setting in nociceptorsTherapeutic: Analgesia
hNav1.30.3Neuronal excitability (embryonic/injury)Potential impact on neuropathic pain
hNav1.40.4Skeletal muscle excitationRisk of muscle weakness
hNav1.51.1Cardiac action potential conductionPotential cardiotoxicity concern
rNav1.8*2.2Action potential upstroke in nociceptorsContributes to analgesia
hNav1.91.6Subthreshold amplifierModulates excitability

Note: Species difference (rat vs. human) for Nav1.8. Data compiled from [1] [4].

Properties

Product Name

TC-N 1752

IUPAC Name

N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide

Molecular Formula

C25H27F3N6O3

Molecular Weight

516.5 g/mol

InChI

InChI=1S/C25H27F3N6O3/c1-16-21(31-17(2)35)4-3-5-22(16)32-23-29-15-30-24(33-23)34-12-10-19(11-13-34)36-14-18-6-8-20(9-7-18)37-25(26,27)28/h3-9,15,19H,10-14H2,1-2H3,(H,31,35)(H,29,30,32,33)

InChI Key

QLKAFHZJICDACE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=O)C)NC2=NC(=NC=N2)N3CCC(CC3)OCC4=CC=C(C=C4)OC(F)(F)F

Synonyms

N-[2-Methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]-1-piperidinyl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C)NC2=NC(=NC=N2)N3CCC(CC3)OCC4=CC=C(C=C4)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.